(E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is substituted with a 1-ethyl-3,5-dimethylpyrazole moiety at the C2 position via a methylene bridge, a phenyl group at C5, and an ethyl carboxylate ester at C4.
Properties
IUPAC Name |
ethyl (2E)-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-6-27-16(5)18(14(3)26-27)13-19-22(29)28-21(17-11-9-8-10-12-17)20(23(30)31-7-2)15(4)25-24(28)32-19/h8-13,21H,6-7H2,1-5H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUUQUDVRNTHII-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The structural characteristics of the compound are crucial for its biological activity. The thiazolo[3,2-a]pyrimidine core is known for its ability to interact with various biological targets, including enzymes and receptors.
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown promising antitumor properties. For instance, studies have demonstrated that certain derivatives exhibit high cytotoxicity against various cancer cell lines:
The compound's efficacy appears to be linked to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Antimicrobial Activity
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives possess antimicrobial properties. A study reported moderate antimicrobial activity against several bacterial strains when tested against reference drugs:
These findings suggest the potential for developing new antimicrobial agents from this class of compounds.
Anti-inflammatory Activity
Anti-inflammatory effects have also been observed in thiazolo[3,2-a]pyrimidine derivatives. The presence of specific substituents on the pyrazole ring enhances their COX-inhibitory activity:
These compounds may serve as lead candidates for developing anti-inflammatory drugs.
The mechanisms underlying the biological activities of thiazolo[3,2-a]pyrimidine derivatives include:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation.
- Interaction with Receptors : Some compounds have been identified as positive allosteric modulators for NMDA receptors, influencing neurotransmission and potentially providing neuroprotective effects.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazolo[3,2-a]pyrimidine derivatives for their cytotoxic effects against MCF-7 and SiHa cell lines. The study highlighted the structure–activity relationship (SAR) that governs their efficacy:
- Synthesis : Compounds were synthesized through intramolecular cyclization methods.
- Evaluation : In vitro assays revealed that modifications at specific positions on the thiazolo[3,2-a]pyrimidine scaffold significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells.
Scientific Research Applications
Antihyperglycemic Activity
Research has indicated that derivatives of compounds containing the pyrazole scaffold exhibit significant antihyperglycemic effects. For instance, studies have shown that certain pyrrole and pyrrolopyrimidine derivatives demonstrate promising in vivo antihyperglycemic activity, suggesting that similar derivatives of the target compound may also possess beneficial effects in managing blood glucose levels .
Anticancer Properties
The thiazolo[3,2-a]pyrimidine framework has been linked to anticancer activities. Compounds derived from this scaffold have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies suggest that the incorporation of pyrazole units may enhance these effects, making (E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their anti-inflammatory properties. The compound's structural features may contribute to its ability to modulate inflammatory pathways. Studies have highlighted the significance of such compounds in treating chronic inflammatory diseases .
Synthetic Applications
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are advantageous for constructing complex molecules efficiently. MCRs involving pyrazole and thiazole derivatives have been successfully employed to generate various bioactive compounds .
Case Study 1: Antihyperglycemic Activity
In one study focusing on the synthesis of pyrrole derivatives, several compounds were tested for their antihyperglycemic activity. The results indicated that specific structural modifications led to enhanced activity compared to standard treatments . The target compound's structure suggests it could yield similar or improved results.
Case Study 2: Anticancer Screening
A recent screening of thiazolo-pyrimidine analogs revealed that certain modifications resulted in significant cytotoxicity against various cancer cell lines. The incorporation of pyrazole moieties was found to increase potency, indicating a promising avenue for developing new anticancer agents based on the target compound .
Comparison with Similar Compounds
Structural Variations and Crystallographic Features
The target compound belongs to a family of thiazolo[3,2-a]pyrimidine derivatives distinguished by substituents on the C2 methylene bridge and the C5/C6 positions. Key analogues include:
Key Observations :
- Dihedral Angles : The 2,4,6-trimethoxybenzylidene derivative exhibits a significant dihedral angle (80.94°) between the thiazolopyrimidine core and the aromatic ring, suggesting steric and electronic effects from the trimethoxy groups . Comparable data for the target compound is unavailable but expected to differ due to the pyrazole substituent.
- Hydrogen Bonding: The 2-fluorobenzylidene derivative forms C–H···O hydrogen bonds along the [100] axis , while the trimethoxy analogue forms bifurcated C–H···O chains along [001] . The pyrazole group in the target compound may introduce additional hydrogen-bonding donors/acceptors, altering crystal packing.
Key Observations :
Crystallographic Tools and Validation
All referenced compounds were characterized using single-crystal X-ray diffraction (SC-XRD) with the SHELX software suite for structure solution and refinement . For example:
- The trimethoxy derivative crystallized in the monoclinic space group P2₁/c with Z = 4 .
- Hydrogen atoms were modeled using a riding approximation, a standard practice in SHELX-refined structures .
Q & A
Q. What are the critical steps and optimal conditions for synthesizing this thiazolo[3,2-a]pyrimidine derivative?
The synthesis typically involves a multi-step protocol:
- Step 1 : Condensation of a pyrazole aldehyde with a thiazolo-pyrimidine precursor under reflux conditions (e.g., ethanol or dioxane).
- Step 2 : Intramolecular cyclization via acid- or base-catalyzed mechanisms to form the fused heterocyclic core.
- Step 3 : Functionalization of the carboxylate group using ethyl chloroformate or similar reagents. Key parameters include temperature control (70–100°C), reaction time (6–12 hours), and solvent selection (ethanol, THF) to minimize side reactions. TLC and NMR are essential for monitoring intermediate purity .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR to verify substituent positions and stereochemistry (e.g., E/Z configuration of the methylene group).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of 3D conformation, if single crystals are obtainable .
Q. What are the recommended strategies to address low solubility in biological assays?
- Co-solvent Systems : Use DMSO or DMF (<5% v/v) to solubilize the compound while ensuring biocompatibility.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) via post-synthetic modifications.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
- Density Functional Theory (DFT) : Model reaction pathways to identify energy barriers and optimize conditions (e.g., solvent effects, catalyst selection).
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) to prioritize in vitro testing.
- QSAR Models : Corrogate substituent effects (e.g., pyrazole ring substituents) with observed bioactivity .
Q. What experimental designs are effective for resolving contradictory bioactivity data across studies?
- Dose-Response Analysis : Establish IC values under standardized conditions (e.g., cell line, assay protocol).
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives.
- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization for enzyme inhibition, SPR for binding kinetics) .
Q. How can structure-activity relationship (SAR) studies guide further modifications?
Focus on key structural motifs:
- Pyrazole Moiety : Test analogs with varied alkyl/aryl substituents (e.g., ethyl vs. methyl) to modulate lipophilicity.
- Thiazolo-Pyrimidine Core : Introduce halogens (e.g., Br, Cl) to enhance binding affinity.
- Carboxylate Group : Explore ester vs. amide derivatives for improved pharmacokinetics. Reference SAR tables in related compounds for benchmarking .
Q. What methodologies are suitable for studying the compound’s mechanism of action?
- Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure real-time interactions with target proteins.
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected in treated cells.
- Crystallographic Studies : Co-crystallize the compound with its target to resolve binding modes .
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio).
- Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic steps and improved scalability.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .
Methodological Considerations
Q. How to validate stereochemical purity in asymmetric synthesis?
Q. What protocols ensure reproducibility in biological activity assays?
- Standardized Cell Lines : Use authenticated cell lines (e.g., HEK293, HeLa) with consistent passage numbers.
- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls.
- Triplicate Measurements : Report mean ± SD for statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
